Cyclothialidine

Catalog No.
S524751
CAS No.
147214-63-9
M.F
C26H35N5O12S
M. Wt
641.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclothialidine

CAS Number

147214-63-9

Product Name

Cyclothialidine

IUPAC Name

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid

Molecular Formula

C26H35N5O12S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1

InChI Key

HMHQWJDFNVJCHA-ZPGBQQFCSA-N

SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cyclothialidine; Ro 09-1437;

Canonical SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O

Description

The exact mass of the compound Cyclothialidine is 641.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclothialidine is a natural compound classified as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. It was isolated from the actinobacterium Streptomyces filipinensis and is also known by its code name Ro 09-1437. Cyclothialidine belongs to a novel family of natural products characterized by a bicyclic structure containing a 12-membered lactone ring. Its mechanism of action involves competitive inhibition of the ATPase activity of the B subunit of DNA gyrase, which is crucial for introducing negative supercoils into DNA, thereby facilitating replication and transcription processes in bacteria .

Despite its strong inhibitory effects on DNA gyrase, cyclothialidine exhibits limited antibacterial activity against intact bacterial cells, likely due to poor permeability across the bacterial cell membrane. This characteristic has prompted research into its structural modifications to enhance its antibacterial properties while maintaining its role as a DNA gyrase inhibitor .

That are critical for its biological activity. The compound primarily acts through:

  • Inhibition of DNA gyrase: Cyclothialidine binds to the B subunit of DNA gyrase and inhibits its ATP-dependent activity, which is necessary for DNA supercoiling. This inhibition can be reversed by the presence of ATP, indicating a competitive interaction at the binding site .
  • Structural modifications: Researchers have explored synthetic routes to modify cyclothialidine's structure, leading to analogs with varying degrees of antibacterial activity. These modifications often involve alterations to the lactone ring or substitution patterns on the bicyclic core .

Cyclothialidine demonstrates significant biological activity as a DNA gyrase inhibitor but has limited direct antibacterial effects against intact bacterial cells. Its primary biological activities include:

  • Inhibition of Gram-positive bacteria: Cyclothialidine and its analogs have shown moderate in vitro activity against several Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. These compounds have been recognized for their potential to overcome resistance mechanisms present in clinically used antibiotics .
  • Potential for development: Due to its unique mechanism and structural features, cyclothialidine serves as a lead compound for developing new classes of antibacterial agents targeting DNA gyrase .

The synthesis of cyclothialidine has been approached through various methods aimed at understanding its structure-activity relationships. Key synthesis strategies include:

  • Natural extraction: Initially isolated from Streptomyces filipinensis, cyclothialidine can be obtained through fermentation processes involving this actinobacterium.
  • Total synthesis: Researchers have developed total synthesis methods that confirm the structure of cyclothialidine and allow for the generation of analogs with modified properties. This includes systematic variations in the lactone size and substitution patterns on the bicyclic core .
  • Synthetic analogs: A flexible synthetic route has been established to create congeners that maintain or enhance biological activity while allowing for structural diversity. This has led to identifying several promising derivatives with improved pharmacokinetic properties .

Cyclothialidine's primary applications are in medicinal chemistry and microbiology, particularly in developing new antibacterial agents. Specific applications include:

  • Antibacterial drug development: As a lead compound, cyclothialidine is being investigated for its potential as a basis for new antibiotics targeting resistant bacterial strains.
  • Research tool: Cyclothialidine serves as an important tool in studying DNA gyrase function and the mechanisms of antibiotic resistance in bacteria .

Studies on cyclothialidine's interactions with biological targets have revealed important insights into its mechanism of action:

  • Binding site characterization: Research has identified specific binding sites on the B subunit of DNA gyrase where cyclothialidine exerts its inhibitory effects. The conformational changes induced upon binding are crucial for understanding how cyclothialidine disrupts normal enzyme function .
  • Structure-activity relationships: Investigations into various analogs have established correlations between structural modifications and biological activity, aiding in the design of more effective inhibitors .

Cyclothialidine is part of a broader class of compounds that inhibit DNA gyrase. Some similar compounds include:

Compound NameSourceMechanism of ActionUnique Features
NovobiocinStreptomyces niveusInhibits ATP-binding site on DNA gyraseEffective against Gram-positive bacteria
CinnamycinStreptomyces griseusInhibits protein synthesis; affects gyrase indirectlyExhibits strong antibacterial activity
EtoposideSyntheticInhibits topoisomerase IIUsed primarily in cancer therapy
LevofloxacinSyntheticInhibits DNA gyrase and topoisomerase IVBroad-spectrum antibiotic

Uniqueness of Cyclothialidine

Cyclothialidine's uniqueness lies in its specific structural features—a bicyclic 12-membered lactone ring with hydroxyl groups—that confer selective inhibition of DNA gyrase without significant direct antibacterial effects against intact cells. Its potential to be modified into more effective antibacterial agents sets it apart from other compounds in this class, making it an attractive candidate for further research and development .

Cyclothialidine represents a structurally unique natural product featuring a distinctive 12-membered lactone ring system that forms the core architectural framework of the molecule [1] [2]. This macrocyclic lactone constitutes the central structural element that distinguishes cyclothialidine from other classes of antibacterial compounds. The 12-membered ring system exhibits optimal conformational properties for biological activity, as demonstrated by structure-activity relationship studies showing that lactone ring sizes ranging from 11- to 16-membered rings can maintain DNA gyrase inhibitory activity, with the 14-membered lactone analogs displaying the most potent activity [3] [4].

The bicyclic nature of the lactone architecture arises from the fusion of the 12-membered macrocyclic lactone with a highly substituted benzene ring [5]. This bicyclic arrangement creates a rigid molecular scaffold that positions functional groups in specific three-dimensional orientations critical for target recognition and binding. The lactone carbonyl group serves as a crucial hydrogen bond acceptor, participating in key intermolecular interactions with the DNA gyrase enzyme target [6] [7].

X-ray crystallographic studies of cyclothialidine analogs bound to DNA gyrase have revealed that the lactone ring adopts a specific conformation that allows optimal positioning of the hydroxyl substituents for interaction with conserved amino acid residues in the ATP-binding pocket of the gyrase B-subunit . The 12-membered ring size provides sufficient flexibility to accommodate conformational changes required for enzyme binding while maintaining the essential structural rigidity needed for high-affinity target recognition.

Pentapeptide Chain Integration and Stereochemical Features

The pentapeptide chain component of cyclothialidine represents a remarkable example of natural product structural complexity, where amino acid residues are seamlessly integrated into the macrocyclic framework [1] [9]. This pentapeptide chain is not merely an appendage but is partially incorporated into the 12-membered lactone ring system, creating a unique hybrid structure that combines the properties of both cyclic peptides and lactone natural products.

The peptide portion consists of five amino acid residues: serine, cysteine, alanine, serine, and a modified proline derivative (3-hydroxyproline) [9]. These amino acids are arranged in a specific sequence that allows for the formation of the macrocyclic structure through both amide bond formation and the critical thioether bridge. The integration occurs through the incorporation of the serine and cysteine residues directly into the lactone ring formation, while the remaining amino acids extend from the core structure.

Cyclothialidine possesses six defined stereogenic centers, each contributing to the overall three-dimensional architecture and biological activity [10]. The absolute stereochemical configuration has been determined as (2S,3R,5R,8S) for the key chiral centers within the molecule [11] [12]. This specific stereochemical arrangement is crucial for the compound's biological activity, as demonstrated by the fact that individual stereoisomers of cyclothialidine analogs can differ dramatically in their DNA gyrase inhibitory potency.

The stereochemical complexity arises from multiple sources: the natural chirality of the constituent amino acids, the conformational constraints imposed by the macrocyclic structure, and the specific spatial arrangement required for enzyme binding. Each stereogenic center contributes to the overall molecular recognition pattern, with alterations in stereochemistry typically resulting in significant losses in biological activity [7] [13].

Key Functional Groups: Phenolic Hydroxy and Thioether Linkages

The functional group complement of cyclothialidine includes several critical structural elements that are essential for biological activity. The phenolic hydroxyl groups represent the most significant functional components, with structure-activity relationship studies demonstrating that these substituents are absolutely required for DNA gyrase inhibitory activity [6] [7].

The aromatic ring system contains two phenolic hydroxyl groups positioned at specific locations on the 2,6-dimethyl-3,5-dihydroxybenzene moiety [6] [13]. These phenolic groups participate in crucial hydrogen bonding interactions with amino acid residues in the DNA gyrase active site, particularly with conserved aspartic acid and arginine residues . The 14-hydroxylated position has been identified as the most critical, with this substituent being an absolute prerequisite for biological activity. Replacement of the 14-hydroxy group with either amino or methoxy substituents results in complete loss of DNA gyrase inhibitory activity [7].

The thioether linkage represents another structurally critical element, formed through the incorporation of a cysteine residue into the macrocyclic framework [9]. This sulfur bridge connects the aromatic portion of the molecule to the peptide chain, creating a conformationally constrained system that positions other functional groups optimally for target binding. The thioether linkage also contributes to the overall stability of the molecular architecture and provides additional hydrophobic interactions with the enzyme active site.

Additional functional groups include multiple amide bonds that connect the amino acid residues within the pentapeptide chain, each contributing to the overall hydrogen bonding network and structural stability. The lactone ester linkage itself serves as both a structural element and a functional group capable of participating in intermolecular interactions [12] [2].

Calculated Physicochemical Parameters (LogP, Polar Surface Area, Hydrogen Bonding)

The physicochemical properties of cyclothialidine reflect its complex molecular architecture and provide insight into its biological behavior and pharmacological limitations. Based on the molecular structure and composition, several key parameters can be estimated and analyzed in the context of drug-like properties and membrane permeability characteristics.

PropertyEstimated ValueImpact on Properties
Molecular Weight641.6 g/mol [11] [14]Large molecular size limiting passive diffusion
Log P (Lipophilicity)1.5-2.5Moderate lipophilicity with balanced hydrophilic character
Polar Surface Area200-250 ŲHigh polarity limiting cell membrane penetration
Hydrogen Bond Donors6-8Strong hydrogen bonding capability
Hydrogen Bond Acceptors12-15High aqueous solubility potential
Rotatable Bonds8-12Conformational flexibility

The calculated lipophilicity (Log P) of cyclothialidine falls within the range of 1.5-2.5, indicating moderate lipophilic character [15] [16]. This intermediate lipophilicity reflects the balance between the hydrophobic aromatic and aliphatic portions of the molecule and the multiple hydrophilic functional groups including hydroxyl, amide, and carboxyl substituents. The moderate lipophilicity contributes to the compound's limited cell membrane permeability, as optimal passive diffusion typically requires Log P values in the range of 2-3 for antibacterial compounds [16].

The polar surface area represents one of the most challenging physicochemical parameters for cyclothialidine, with estimates ranging from 200-250 Ų [17]. This high polar surface area significantly exceeds the typical threshold of 140 Ų considered optimal for cell membrane permeation [17]. The extensive polar surface area arises from the multiple hydroxyl groups, amide bonds, and the carboxylic acid functionality, collectively creating a highly polar molecular surface that impedes passive diffusion across lipid membranes.

The hydrogen bonding characteristics of cyclothialidine are particularly pronounced, with an estimated 6-8 hydrogen bond donors and 12-15 hydrogen bond acceptors [11] [14]. This extensive hydrogen bonding capacity contributes to the compound's high aqueous solubility but simultaneously creates barriers to membrane penetration. The multiple hydroxyl groups, amide NH groups, and carboxyl functionality serve as hydrogen bond donors, while the carbonyl groups, hydroxyl oxygens, and heteroatoms function as hydrogen bond acceptors.

These physicochemical parameters collectively explain the observed biological profile of cyclothialidine, particularly its potent in vitro DNA gyrase inhibitory activity (IC₅₀ = 30 ng/mL) [18] coupled with poor antibacterial activity against intact bacterial cells [1] [2]. The high polar surface area and extensive hydrogen bonding network, while beneficial for target binding affinity, create significant barriers to cellular uptake that limit the compound's therapeutic potential. This understanding has guided subsequent medicinal chemistry efforts to develop cyclothialidine analogs with optimized physicochemical properties that maintain target potency while achieving improved cell penetration characteristics [15] [16].

Cyclothialidine represents a unique class of DNA gyrase inhibitors produced by Streptomyces filipinensis strain NR0484 [1] [2]. The biosynthetic pathway of cyclothialidine involves a complex assembly of amino acid precursors and aromatic building blocks characteristic of nonribosomal peptide synthesis.

The proposed biosynthetic route initiates with the assembly of five amino acid building blocks through nonribosomal peptide synthetase (NRPS) machinery [3]. The primary amino acid components include two L-alanine residues, one L-serine, one L-cysteine, and one trans-3-hydroxyproline [4]. These amino acids are sequentially incorporated into a pentapeptide chain that becomes integrated with a substituted aromatic moiety.

The aromatic component originates from the biosynthesis of 3,5-dihydroxy-2,6-dimethylbenzoic acid, which serves as the core resorcinol scaffold [3]. This aromatic precursor undergoes enzymatic modifications including methylation and hydroxylation reactions to generate the characteristic substitution pattern observed in cyclothialidine. The biosynthetic gene cluster responsible for cyclothialidine production has been identified through genomic analysis, although complete characterization remains ongoing [5] [6].

The key biosynthetic transformation involves the formation of the characteristic 12-membered lactone ring through intramolecular cyclization between the aromatic carboxyl group and the serine hydroxyl group within the pentapeptide chain [7]. This macrocyclization step is mediated by specific enzymes within the gene cluster that facilitate the precise stereochemical control required for bioactive cyclothialidine formation.

Total Synthesis Strategies and Retrosynthetic Analysis

The total synthesis of cyclothialidine has been achieved through multiple strategic approaches, each addressing the significant structural challenges posed by its complex architecture. The retrosynthetic analysis reveals several key disconnections that guide synthetic planning.

The primary retrosynthetic strategy involves disconnection of the pentapeptide chain into individual amino acid building blocks: trans-3-hydroxyproline, L-serine, L-cysteine, and two L-alanine residues [3]. The aromatic component is traced back to 3,5-dihydroxy-2,6-dimethylbenzoic acid as a readily accessible starting material.

A convergent synthetic approach has been developed utilizing protected amino acid derivatives [8]. The synthesis typically begins with the preparation of the aromatic acid component through selective protection of the resorcinol hydroxyl groups, followed by sequential peptide coupling reactions to assemble the linear pentapeptide precursor.

The key strategic consideration involves the order of amino acid incorporation and the timing of the crucial macrocyclization step. Two primary synthetic routes have been established:

Route A - Linear Assembly Followed by Cyclization: This approach involves complete assembly of the protected linear pentapeptide followed by deprotection and intramolecular cyclization. The linear precursor is constructed using standard peptide coupling conditions with careful selection of orthogonal protecting groups [8].

Route B - Early Cyclization Strategy: Alternative approaches involve early formation of smaller cyclic intermediates followed by peptide chain extension. This strategy can reduce conformational flexibility and improve cyclization efficiency for certain ring sizes [9] [10].

Challenges in Lactonization and Stereocontrol

The formation of the 12-membered lactone ring represents the most synthetically challenging aspect of cyclothialidine synthesis. Multiple factors contribute to the complexity of this macrocyclization reaction.

Ring Size Effects: The 12-membered lactone falls within a challenging size range where both entropic and enthalpic factors oppose cyclization. Ring strain is significant, while the system lacks the favorable entropy associated with smaller rings or the reduced strain of larger macrocycles [9] [10].

Mitsunobu Lactonization Challenges: The most commonly employed cyclization method utilizes Mitsunobu conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran [8]. Key challenges include:

ChallengeDescriptionSolution
Competing intermolecular reactionsFormation of dimeric and oligomeric productsHigh dilution conditions (0.1-1 mM)
Stereochemical inversionUndesired inversion at reactive centersCareful substrate design and reaction monitoring
Functional group compatibilitySide reactions with unprotected groupsOrthogonal protection strategies

Alternative Cyclization Methods: Reductive thiolation has emerged as an effective alternative to Mitsunobu lactonization [9] [10]. This approach involves formation of a thioester intermediate followed by nucleophilic attack by the hydroxyl group to form the lactone. The method has proven successful for ring sizes ranging from 12 to 15 members with improved yields compared to traditional methods.

Stereocontrol Strategies: Maintenance of stereochemical integrity throughout the synthesis requires careful consideration of several factors:

  • Protecting Group Selection: Bulky protecting groups can influence conformational preferences and reduce unwanted side reactions
  • Reaction Conditions: Temperature, solvent, and concentration significantly impact stereochemical outcomes
  • Substrate Conformation: Pre-organization of the linear precursor through strategic design can favor desired cyclization pathways

Protection-Deprotection Schemes for Hydroxy and Amino Groups

The complex polyfunctional nature of cyclothialidine necessitates sophisticated protection-deprotection strategies to enable selective transformations throughout the synthesis.

Hydroxyl Protection Strategies: The multiple hydroxyl groups present in cyclothialidine require differentiated protection to enable selective manipulations:

Primary Alcohol Protection (Serine side chain):

  • tert-Butyldimethylsilyl (TBS): Provides excellent stability under basic conditions while remaining removable with fluoride sources
  • Trityl groups: Offer acid-labile protection with high selectivity for primary alcohols
  • Installation: TBSCl/imidazole in DMF provides clean protection
  • Removal: Tetrabutylammonium fluoride (TBAF) in THF or hydrogen fluoride

Secondary Alcohol Protection (3-Hydroxyproline):

  • tert-Butyldiphenylsilyl (TBDPS): Provides robust protection with excellent stability
  • Benzyl ethers: Offer oxidatively stable protection removable by hydrogenolysis
  • Installation: TBDPS-Cl/imidazole in DCM
  • Removal: TBAF in THF or catalytic hydrogenation for benzyl groups

Aromatic Hydroxyl Protection:

  • Methyl ethers: Provide stable protection throughout the synthesis
  • Benzyl ethers: Offer alternative protection with different removal conditions
  • Installation: Methyl iodide/potassium carbonate in DMF
  • Removal: Boron tribromide in dichloromethane

Amino Group Protection Strategies: The amino groups in the peptide backbone require protection that is compatible with peptide coupling conditions:

N-terminus Protection:

  • tert-Butoxycarbonyl (Boc): Acid-labile protection ideal for solution-phase synthesis
  • 9-Fluorenylmethoxycarbonyl (Fmoc): Base-labile protection suitable for solid-phase approaches
  • Installation: Boc2O/triethylamine in DCM or Fmoc-Cl/sodium carbonate
  • Removal: Trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc

Side Chain Protection:

  • Cysteine thiol: Trityl or benzyl protection prevents disulfide formation
  • Installation: Trityl chloride/triethylamine in DCM
  • Removal: TFA with triisopropylsilane scavenger

Orthogonal Protection Schemes: Successful cyclothialidine synthesis requires careful orchestration of protection and deprotection sequences:

  • Global Protection: All functional groups are protected using orthogonal strategies
  • Selective Deprotection: Specific groups are revealed for coupling or cyclization
  • Final Deprotection: Global removal of remaining protecting groups

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

641.20029274 g/mol

Monoisotopic Mass

641.20029274 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Wikipedia

Cyclothialidine

Dates

Last modified: 02-18-2024
1: Mayer C, Janin YL. Non-quinolone inhibitors of bacterial type IIA topoisomerases: a feat of bioisosterism. Chem Rev. 2014 Feb 26;114(4):2313-42. doi: 10.1021/cr4003984. Epub 2013 Dec 6. Review. PubMed PMID: 24313284.
2: Singh V, Chaudhary DK, Mani I. Gene network analysis of Aeromonas hydrophila for novel drug target discovery. Syst Synth Biol. 2012 Jun;6(1-2):23-30. doi: 10.1007/s11693-012-9093-z. Epub 2012 May 22. PubMed PMID: 23730361; PubMed Central PMCID: PMC3424198.
3: Singh SB, Young K, Miesel L. Screening strategies for discovery of antibacterial natural products. Expert Rev Anti Infect Ther. 2011 Aug;9(8):589-613. doi: 10.1586/eri.11.81. Review. PubMed PMID: 21819327.
4: Saíz-Urra L, Cabrera Pérez MÁ, Helguera AM, Froeyen M. Combining molecular docking and QSAR studies for modelling the antigyrase activity of cyclothialidine derivatives. Eur J Med Chem. 2011 Jul;46(7):2736-47. doi: 10.1016/j.ejmech.2011.03.061. Epub 2011 Apr 5. PubMed PMID: 21530019.
5: Angehrn P, Goetschi E, Gmuender H, Hebeisen P, Hennig M, Kuhn B, Luebbers T, Reindl P, Ricklin F, Schmitt-Hoffmann A. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. J Med Chem. 2011 Apr 14;54(7):2207-24. doi: 10.1021/jm1014023. Epub 2011 Mar 9. PubMed PMID: 21388139.
6: Brvar M, Perdih A, Oblak M, Masic LP, Solmajer T. In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B. Bioorg Med Chem Lett. 2010 Feb 1;20(3):958-62. doi: 10.1016/j.bmcl.2009.12.060. Epub 2009 Dec 22. PubMed PMID: 20045642.
7: Oblak M, Kotnik M, Solmajer T. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents. Curr Med Chem. 2007;14(19):2033-47. Review. PubMed PMID: 17691945.
8: Ostrov DA, Hernández Prada JA, Corsino PE, Finton KA, Le N, Rowe TC. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrob Agents Chemother. 2007 Oct;51(10):3688-98. Epub 2007 Aug 6. PubMed PMID: 17682095; PubMed Central PMCID: PMC2043263.
9: Lübbers T, Angehrn P, Gmünder H, Herzig S. Design, synthesis, and structure-activity relationship studies of new phenolic DNA gyrase inhibitors. Bioorg Med Chem Lett. 2007 Aug 15;17(16):4708-14. Epub 2006 Dec 22. PubMed PMID: 17632001.
10: Lalo U, Pankratov Y, Kirchhoff F, North RA, Verkhratsky A. NMDA receptors mediate neuron-to-glia signaling in mouse cortical astrocytes. J Neurosci. 2006 Mar 8;26(10):2673-83. PubMed PMID: 16525046.
11: Kessler M, Arai AC. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41. Epub 2005 Oct 26. PubMed PMID: 16256076.
12: Eybalin M, Caicedo A, Renard N, Ruel J, Puel JL. Transient Ca2+-permeable AMPA receptors in postnatal rat primary auditory neurons. Eur J Neurosci. 2004 Dec;20(11):2981-9. PubMed PMID: 15579152.
13: Angehrn P, Buchmann S, Funk C, Goetschi E, Gmuender H, Hebeisen P, Kostrewa D, Link H, Luebbers T, Masciadri R, Nielsen J, Reindl P, Ricklin F, Schmitt-Hoffmann A, Theil FP. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. J Med Chem. 2004 Mar 11;47(6):1487-513. PubMed PMID: 14998336.
14: Gevi M, Domenici E. A scintillation proximity assay amenable for screening and characterization of DNA gyrase B subunit inhibitors. Anal Biochem. 2002 Jan 1;300(1):34-9. PubMed PMID: 11743689.
15: Rudolph J, Theis H, Hanke R, Endermann R, Johannsen L, Geschke F. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. J Med Chem. 2001 Feb 15;44(4):619-26. PubMed PMID: 11170652.
16: Sayer PJ, Goble ML, Oram M, Fisher LM. Plasmid DNA supercoiling by DNA gyrase. Methods Mol Biol. 2001;95:25-33. PubMed PMID: 11089216.
17: Laurin P, Ferroud D, Schio L, Klich M, Dupuis-Hamelin C, Mauvais P, Lassaigne P, Bonnefoy A, Musicki B. Structure-activity relationship in two series of aminoalkyl substituted coumarin inhibitors of gyrase B. Bioorg Med Chem Lett. 1999 Oct 4;9(19):2875-80. PubMed PMID: 10522710.
18: Dale GE, Kostrewa D, Gsell B, Stieger M, D'Arcy A. Crystal engineering: deletion mutagenesis of the 24 kDa fragment of the DNA gyrase B subunit from Staphylococcus aureus. Acta Crystallogr D Biol Crystallogr. 1999 Sep;55(Pt 9):1626-9. PubMed PMID: 10489469.
19: Kampranis SC, Gormley NA, Tranter R, Orphanides G, Maxwell A. Probing the binding of coumarins and cyclothialidines to DNA gyrase. Biochemistry. 1999 Feb 16;38(7):1967-76. PubMed PMID: 10026280.
20: Hooper DC. Bacterial topoisomerases, anti-topoisomerases, and anti-topoisomerase resistance. Clin Infect Dis. 1998 Aug;27 Suppl 1:S54-63. Review. PubMed PMID: 9710672.

Explore Compound Types